molecular formula C10H10N2O4 B8604634 8-Methoxy-6-nitro-3,4-dihydroquinolin-2(1H)-one

8-Methoxy-6-nitro-3,4-dihydroquinolin-2(1H)-one

Cat. No. B8604634
M. Wt: 222.20 g/mol
InChI Key: FUPRKQZHXFDQSI-UHFFFAOYSA-N
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Patent
US04414390

Procedure details

6-Nitro-8-methoxy-3,4-dihydrocarbostyril (2 g) and 5% palladium-carbon (0.2 g) were added in ethanol (50 ml) and catalytic reduction was conducted at a hydrogen gas pressure of 3 kg/cm2 for 1 hour. Then, the reaction mixture was filtered and the filtrate was concentrated. The residue was recrystallized from benzene to give 1.7 g of 6-amino-8-methoxy-3,4-dihydrocarbostyril.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]2[C:11](=[C:12]([O:14][CH3:15])[CH:13]=1)[NH:10][C:9](=[O:16])[CH2:8][CH2:7]2)([O-])=O.[H][H]>C(O)C.[C].[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]2[C:11](=[C:12]([O:14][CH3:15])[CH:13]=1)[NH:10][C:9](=[O:16])[CH2:8][CH2:7]2 |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C2CCC(NC2=C(C1)OC)=O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)O
Name
palladium-carbon
Quantity
0.2 g
Type
catalyst
Smiles
[C].[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
Then, the reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from benzene

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C2CCC(NC2=C(C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: CALCULATEDPERCENTYIELD 98.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.